Cas no 830-79-5 (2,4,6-Trimethoxybenzaldehyde)

2,4,6-Trimethoxybenzaldehyde structure
2,4,6-Trimethoxybenzaldehyde structure
商品名:2,4,6-Trimethoxybenzaldehyde
CAS番号:830-79-5
MF:C10H12O4
メガワット:196.199883460999
MDL:MFCD00003313
CID:40033
PubChem ID:70019

2,4,6-Trimethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2,4,6-Trimethoxybenzaldehyde
    • Phloroglucinaldehyde trimethyl ether
    • PHLOROGLUCINOL ALDEHYDE TRIMETHYL ETHER
    • TIMTEC-BB SBB000351
    • Benzaldehyde, 2,4,6-trimethoxy-
    • 2,4,6-Trimethoxybenz
    • 2,3-DIMETHOXY NAPHTHALENE
    • 2,4,5-(MeO)3C6H2CHO
    • 2,4,6-(MeO)3-C6H2-CHO
    • 2,4,6-trimethyoxybenzaldehyde
    • Benzaldehyde,2,4,6-trimethoxy
    • EINECS 212-598-2
    • 2,4,6-Trimethoxybenzaldehyde (ACI)
    • EN300-17219
    • MFCD00003313
    • 2,4,6-Trimethoxybenzaldehyde, 98%
    • CS-W009225
    • AC-12837
    • BCP33590
    • Z56899127
    • AB-131/40897219
    • AKOS000120758
    • AM20050246
    • A840500
    • F0001-2130
    • SCHEMBL34873
    • ZB1376
    • 2,4,6-trimethoxybenz-aldehyde
    • T2651
    • 2,4,6-Trimethoxy-benzaldehyde
    • A842494
    • SY015346
    • W-104152
    • InChI=1/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
    • FT-0633009
    • NS00038236
    • CK2089
    • UNII-JD365X6J84
    • CHEMBL2234486
    • DTXSID70232119
    • BRN 1956051
    • AI3-36672
    • CRBZVDLXAIFERF-UHFFFAOYSA-
    • AS-14420
    • A840488
    • 830-79-5
    • JD365X6J84
    • 2,4,6-Trimethoxybenzaldehyde,97%
    • STL373484
    • DTXCID20154610
    • BBL027431
    • DB-019837
    • 4-08-00-02717 (Beilstein Handbook Reference)
    • MDL: MFCD00003313
    • インチ: 1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
    • InChIKey: CRBZVDLXAIFERF-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(OC)=CC(OC)=CC=1OC
    • BRN: 1956051

計算された属性

  • せいみつぶんしりょう: 196.07400
  • どういたいしつりょう: 196.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 44.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.2166 (rough estimate)
  • ゆうかいてん: 115-120 °C (lit.)
  • ふってん: 339.1°C at 760 mmHg
  • フラッシュポイント: 151.3℃
  • 屈折率: 1.5550 (estimate)
  • すいようせい: Insoluble in water.
  • PSA: 44.76000
  • LogP: 1.52490
  • ようかいせい: 未確定
  • かんど: Air Sensitive

2,4,6-Trimethoxybenzaldehyde セキュリティ情報

2,4,6-Trimethoxybenzaldehyde 税関データ

  • 税関コード:2912499000
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2,4,6-Trimethoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T490A-5g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
5g
¥105.0 2022-06-10
Enamine
EN300-17219-50.0g
2,4,6-trimethoxybenzaldehyde
830-79-5 98%
50g
$84.0 2023-05-01
Life Chemicals
F0001-2130-0.5g
2,4,6-trimethoxybenzaldehyde
830-79-5 95%+
0.5g
$19.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38790-5g
2,4,6-Trimethoxybenzaldehyde
830-79-5 97%
5g
¥30.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38790-25g
2,4,6-Trimethoxybenzaldehyde
830-79-5 97%
25g
¥118.0 2023-09-06
TRC
T795835-10g
2,4,6-Trimethoxybenzaldehyde
830-79-5
10g
$ 127.00 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0460-100G
2,4,6-trimethoxybenzaldehyde
830-79-5 97%
100g
¥ 448.00 2023-04-13
TRC
T795835-50g
2,4,6-Trimethoxybenzaldehyde
830-79-5
50g
$ 173.00 2023-09-05
Chemenu
CM255207-500g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95+%
500g
$374 2021-06-16
Chemenu
CM255207-100g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95+%
100g
$102 2021-06-16

2,4,6-Trimethoxybenzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxygen ,  ABTS Catalysts: Laccase Solvents: Water
リファレンス
Comparing the catalytic efficiency of some mediators of laccase
Fabbrini, Maura; et al, Journal of Molecular Catalysis B: Enzymatic, 2002, 16(5-6), 231-240

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, 60 - 70 °C
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
リファレンス
Synthesis of new C-dimethylated chalcones as potent antitubercular agents
Anandam, Rambabu; et al, Medicinal Chemistry Research, 2018, 27(6), 1690-1704

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
リファレンス
Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl) methane
Betterley, Nolan M.; et al, Synthesis, 2018, 50(10), 2033-2040

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Toluene ;  90 °C
リファレンス
Highly dispersed palladium nanoparticles supported on an imidazolium-based ionic liquid polymer: an efficient catalyst for oxidation of alcohols
Karimi, Z.; et al, Russian Chemical Bulletin, 2022, 71(6), 1194-1203

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine Solvents: DMSO-d6 ;  rt → 120 °C; 12 h, 120 °C
リファレンス
Triphenylphosphine/Triethylamine-Mediated Decarboxylation of α-Oxocarboxylic Acids and Application in a One-Pot Synthesis of Deuterated Aldehydes.
Niu, Guang-Hao; et al, Asian Journal of Organic Chemistry, 2016, 5(1), 57-61

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, rt → reflux
2.1 Reagents: Phosphorus oxychloride ;  15 - 20 min, 0 °C; 1 h, rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, 0 °C
リファレンス
Synthesis of structurally diverse biflavonoids
Sum, Tze Jing; et al, Tetrahedron, 2018, 74(38), 5089-5101

ごうせいかいろ 7

はんのうじょうけん
1.1 -
2.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, rt
1.3 Solvents: Methanol ;  30 min, rt
1.4 Reagents: Potassium carbonate ,  Iodine ;  0 °C; 41 h, rt
1.5 Reagents: Sodium sulfite Solvents: Water ;  rt
リファレンス
Facile preparation of aromatic esters from aromatic bromides with ethyl formate or DMF and molecular iodine via aryllithium
Ushijima, Sousuke; et al, Tetrahedron, 2012, 68(24), 4701-4709

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Bismuth triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  5 min, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.3 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
リファレンス
Bi(OTf)3 Enabled C-F Bond Cleavage in HFIP: Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane
Betterley, Nolan M.; et al, Asian Journal of Organic Chemistry, 2018, 7(8), 1642-1647

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ,  Triethyl orthoformate Solvents: Dichloromethane
1.2 Reagents: Water
リファレンス
First reactions of dialkoxycarbenium tetrafluoroborates with pyrroles, 5H-dibenz[b,f]azepines, and electron-rich arenes
Pindur, U.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1563-8

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 1 h
1.2 45 min
1.3 Reagents: Ammonium chloride Solvents: Water ;  2 h
リファレンス
Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations
Ramos-Tomillero, Ivan; et al, Molecules, 2015, 20(4), 5409-5422

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  45 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 9 - 10
リファレンス
Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework
Neniskis, Algirdas; et al, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium Solvents: Toluene ;  11 h, 90 °C
リファレンス
Palladium pincer complex incorporation onto the Fe3O4-entrapped crosslinked multilayered polymer as a high loaded nanocatalyst for oxidation
Zohreh, Nasrin; et al, Journal of Molecular Liquids, 2018, 266, 393-404

ごうせいかいろ 14

はんのうじょうけん
1.1 -
2.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Diethyl ether
リファレンス
Alkyl-oxygen fission in carboxylic esters. XI. Reactions of secondary alcohols containing the 2,4,6-trimethoxyphenyl radical
Kenyon, J.; et al, Journal of the Chemical Society, 1952, 4964, 4964-9

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Benzene
リファレンス
Mescaline analogs. I. 2,4,6-Trialkoxyphenethylmines
Benington, F.; et al, Journal of Organic Chemistry, 1954, 19, 11-16

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Silver triflate Solvents: Dichloromethane ;  -78 °C; 15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
リファレンス
A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate
Ohsawa, Kosuke; et al, Journal of Organic Chemistry, 2013, 78(7), 3438-3444

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  5 - 10 min, 40 - 50 °C
1.2 15 min, 70 °C
1.3 Solvents: Water ;  1 h, cooled
リファレンス
Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling
Gallardo-Godoy, Alejandra; et al, Journal of Medicinal Chemistry, 2005, 48(7), 2407-2419

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
リファレンス
New convenient synthesis of 8-C-methylated homoisoflavones and analysis of their structure by NMR and tandem mass spectrometry
Yadav, Santosh Kumar, International Journal of Organic Chemistry, 2021, 11(1), 46-54

ごうせいかいろ 20

はんのうじょうけん
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  4 h, reflux
1.2 2 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  cooled; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, neutralized
リファレンス
Synthesis of stable free radicals as potential organic metals. Synthesis of oxygenated indacene derivatives. Reactions of aromatic poly(N,N-dimethylamides) with electrophiles
Armstrong, Mark Wayne, 1983, , ,

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
リファレンス
Synthesis of new C-dimethylated chalcones as potent antitubercular agents
Anandam, Rambabu; et al, Medicinal Chemistry Research, 2018, 27(6), 1690-1704

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile ;  4 h, 30 °C
リファレンス
V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls
Upadhyay, Rahul ; et al, ChemCatChem, 2021, 13(16), 3594-3600

ごうせいかいろ 24

はんのうじょうけん
リファレンス
Photosensitized electron-transfer reaction of 3-aryl-2-methyloxaziridine: direct deoxygenation from the isomeric arylnitrone
Iwano, Yasunori; et al, Bulletin of the Chemical Society of Japan, 1994, 67(8), 2348-50

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  12 h, 40 °C
リファレンス
Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N-S Bond Activation of Sulfonamides
Zhen, Jingsong; et al, ACS Catalysis, 2022, 12(3), 1986-1991

2,4,6-Trimethoxybenzaldehyde Raw materials

2,4,6-Trimethoxybenzaldehyde Preparation Products

2,4,6-Trimethoxybenzaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
注文番号:1934777
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally

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